1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
Description
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a urea derivative characterized by a 4-fluorobenzyl group and a substituted propyl chain containing hydroxyl, methyl, and methylthio moieties. The urea functional group (-NH-C(=O)-NH-) is central to its structure, enabling hydrogen bonding interactions that may influence solubility, stability, or biological activity.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-13(18,9-19-2)8-16-12(17)15-7-10-3-5-11(14)6-4-10/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKZYCVFGUGEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate This intermediate can be obtained through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The fluorobenzyl group can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions involving the fluorobenzyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorobenzyl alcohols, ketones, and carboxylic acids.
Reduction: Reduced fluorobenzyl derivatives.
Substitution: Various fluorobenzyl-substituted compounds.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Bis[1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-[4-(2-methylpropoxy)benzyl]urea] (Pimavanserin)
- Structural Similarities: Both compounds share the 4-fluorobenzyl substituent and urea backbone.
- Key Differences :
- Pimavanserin incorporates a 1-methylpiperidin-4-yl group and a 4-(2-methylpropoxy)benzyl chain, which are absent in the target compound.
- The target compound’s 2-hydroxy-2-methyl-3-(methylthio)propyl substituent introduces a sulfur atom and hydroxyl group, which may alter metabolic pathways or solubility compared to pimavanserin’s ether-linked benzyl group.
- Functional Implications :
1-(6-Aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea (pyPMOs Precursor)
- Structural Similarities :
- Both compounds feature a urea linkage and alkyl chains.
- Key Differences: The pyPMOs precursor includes a pyridinyl amine and triethoxysilyl group, enabling integration into mesoporous silica nanoparticles for CO2 adsorption .
- Functional Implications: The pyPMOs compound’s triethoxysilyl group facilitates covalent bonding in nanomaterials, whereas the target compound’s hydroxyl and methylthio groups may enhance hydrogen bonding or redox activity in biological systems.
2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea (Patent Compound)
- Structural Similarities :
- Both compounds contain fluorinated aromatic rings and urea cores.
- Key Differences :
- The patent compound substitutes a methoxyphenyl group and trimethylamine, contrasting with the target compound’s hydroxy-methylthio propyl chain.
- Functional Implications :
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Polymer-Drug Conjugate Precursor)
- Structural Similarities :
- Both are urea derivatives with aromatic and alkyl substituents.
- Key Differences :
- The polymer-drug conjugate precursor features a phenylpropyl chain and diisopropyl groups, whereas the target compound’s fluorobenzyl and hydroxy-methylthio groups introduce polarity and sulfur-based reactivity.
- Functional Implications :
Research Implications and Gaps
- The methylthio group in the target compound warrants further study for its impact on pharmacokinetics (e.g., CYP450 interactions) .
- Comparative in vitro assays against pimavanserin could clarify serotonin receptor affinity.
- Structural analogs from patents (e.g., EP 2697207) highlight the therapeutic versatility of fluorinated urea derivatives but require disclosed biological data for direct comparisons .
Biological Activity
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea, a compound with a unique structural profile, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data regarding its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C₁₄H₁₈FN₃O₂S
- Molecular Weight : 307.37 g/mol
The presence of the fluorobenzyl group and the hydroxy-methylthio propyl moiety contributes to its distinctive reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that urea derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |
| OVCAR-4 (Ovarian) | 25.1 | 77.5 | 93.3 |
These values indicate the concentration required to inhibit cell growth by 50% (GI50), the concentration at which tumor growth is inhibited (TGI), and the lethal concentration for 50% of cells (LC50) .
The compound's mechanism of action appears to involve the inhibition of specific kinases and enzymes crucial for cancer cell proliferation:
- GSK-3β Inhibition : Similar urea derivatives have been shown to inhibit GSK-3β activity significantly at low concentrations, suggesting that this compound may also exert effects through similar pathways .
Antimicrobial Activity
Urea derivatives have also been evaluated for their antimicrobial properties. Preliminary in vitro studies suggest that modifications in the urea structure can enhance antibacterial and antifungal activities, potentially making them candidates for further development as antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a controlled study involving several urea derivatives, one compound demonstrated an IC50 value of 140 nM against GSK-3β, outperforming standard reference compounds . This highlights the potential of structurally related compounds in targeting specific pathways involved in tumorigenesis.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating a series of urea derivatives against various microbial strains. The results indicated that compounds with similar structural features exhibited varying degrees of antimicrobial activity, with some achieving minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
